Hop-17(21)-en-3beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hop-17(21)-en-3beta-ol is a triterpenoid compound that belongs to the hopanoid family. These compounds are known for their complex structures and biological significance. This compound is commonly found in the surface wax of plants, particularly in oat panicles and sheaths . It plays a crucial role in protecting plants from environmental stressors such as heat and drought.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hop-17(21)-en-3beta-ol involves the cyclization of 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclases (OSCs). In particular, two triterpene synthases, AsHS1 and AsHS2, have been identified in Avena strigosa (oat) that produce this compound . The reaction conditions typically involve the expression of these synthases in a suitable host system, such as Nicotiana benthamiana, to facilitate the production of this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological approaches, utilizing genetically engineered microorganisms to express the necessary enzymes for its synthesis. This method allows for large-scale production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Hop-17(21)-en-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve specific temperatures and pH levels to ensure optimal conversion rates.
Major Products Formed
The major products formed from the reactions of this compound include hopenol B and other hopanoid derivatives . These products have significant biological and industrial applications.
Scientific Research Applications
Hop-17(21)-en-3beta-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hop-17(21)-en-3beta-ol involves its interaction with specific molecular targets and pathways. The compound is synthesized through the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases . The resulting hopanoid structure provides stability to plant cell membranes, enhancing their resistance to environmental stressors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to hop-17(21)-en-3beta-ol include hopenol B, hop-22(29)-ene, and hopan-22-ol . These compounds share structural similarities and are also part of the hopanoid family.
Uniqueness
This compound is unique due to its specific role in plant surface waxes and its synthesis through distinct oxidosqualene cyclases . Its ability to enhance plant resistance to environmental stressors makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H50O |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3 |
InChI Key |
DHBQQMHTQXHLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.